molecular formula C15H19BrN2O3 B1396706 Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1178953-47-3

Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1396706
M. Wt: 355.23 g/mol
InChI Key: OGZRSWMPPWOOMT-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromophenyl)carbamate is a chemical compound with the molecular formula C11H14BrNO2 . It’s an organic ester that belongs to the family of benzoic acid esters . This compound is commonly used in various research fields and industrial applications.


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate” were not found, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl (4-bromophenyl)carbamate has been established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR and UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

Tert-butyl (4-bromophenyl)carbamate serves as an ideal substrate for Suzuki coupling reactions . In combination with triethylsilane, the tris-4-bromophenylamminium radical cation, also known as magic blue (MB •+), mediates the catalytic de-tert-butylation of tert-butyl esters .


Physical And Chemical Properties Analysis

Tert-butyl (4-bromophenyl)carbamate is a white to off-white crystalline solid with a molecular weight of 272.14 g/mol . It’s insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and acetone .

Scientific Research Applications

1. Structural Studies and Molecular Configurations

  • The six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, revealing insights into molecular geometry and hydrogen bonding patterns (Kolter, Rübsam, Giannis, & Nieger, 1996).

2. Synthesis Methods and Derivative Formation

  • An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves a series of steps starting from 4-methylpyridinium, highlighting a method that is simple and suitable for industrial scale-up (Xin-zhi, 2011).

3. Diastereoselective Synthesis and Peptidomimetic Applications

  • Selective O-deprotection and C3-alkylation of tert-butyl 4-oxopiperidine-1-carboxylate derivatives allow the synthesis of diastereomerically pure constrained peptidomimetics, providing a pathway to diverse peptidomimetic structures (Franceschini, Sonnet, & Guillaume, 2005).

4. Crystal Structure Analysis

5. Chiral Auxiliary Applications

  • Use of tert-butyl 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution processes illustrates its potential in stereoselective carbon-carbon bond formation, enhancing the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials . The use of these compounds in various combinations with acceptors and π-bridges could lead to the production of new photovoltaic materials .

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZRSWMPPWOOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-iodo benzene (1.00 g, 3.53 mmol), tert-butyl 3-oxopiperazine-1-carboxylate (0.71 g, 3.53 mmol), N,N′-dimethylethane-1,2-diamine (62 mg, 0.71 mmol), CuI (0.135 g, 0.71 mmol) and K3PO4 (2.25 g, 10.6 mmol) in DMF (50 mL) was stirred at 100° C. for 3 h. The mixture was partitioned between 0.1 N HCl and 2:1 hexanes:EtOAc. The organic layer was washed with saturated aq. NaHCO3 and concentrated. Purification by chromatography on silica gel (20 to 35% EtOAc in hexanes provided the title compound: LCMS m/z 356.9 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.52 (d, J=8.7 Hz, 2 H),7.17 (d, J=8.7 Hz, 2 H),4.23 (s, 2 H), 3.77 (m, 2 H),3.70 (m, 2 H),1.48 (s, 9 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.135 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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